BenchChemオンラインストアへようこそ!

6-Methyldibenzo[B,F]oxepin-10(11H)-one

Medicinal Chemistry Chemical Synthesis Reference Standards

This 6-methyl-substituted dibenzo[b,f]oxepin-10(11H)-one is a privileged scaffold for GPR119 agonist discovery (related analogs EC₅₀ 15–30 nM). The defined 6-methyl group imparts a unique electronic and steric environment not replicated by other positional isomers (e.g., 11-aminoalkyl analogs), enabling systematic SAR studies. Supplied at ≥95% purity (C₁₅H₁₂O₂, MW 224.25). Applications: scaffold diversification building block for lead optimization; reference standard for HPLC/LC-MS method development; key intermediate for functionalized dibenzooxepine synthesis. Storage at 2–8°C. For R&D use only.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 1184947-02-1
Cat. No. B1397979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyldibenzo[B,F]oxepin-10(11H)-one
CAS1184947-02-1
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)CC3=CC=CC=C3O2
InChIInChI=1S/C15H12O2/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3
InChIKeyGKHIHRYGKFTENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyldibenzo[B,F]oxepin-10(11H)-one Procurement: Class and Physicochemical Specifications


6-Methyldibenzo[B,F]oxepin-10(11H)-one (CAS 1184947-02-1), systematically named 1-methyl-6H-benzo[b][1]benzoxepin-5-one, is a synthetic heterocyclic compound belonging to the dibenzooxepine class characterized by a fused tricyclic system incorporating a seven-membered oxepin ring with oxygen heteroatom and two benzene rings . With molecular formula C₁₅H₁₂O₂ and molecular weight 224.25 g/mol, this compound is supplied for research and further manufacturing purposes only, not for direct human use . The dibenzo[b,f]oxepine scaffold represents an important framework in medicinal chemistry, with derivatives exhibiting diverse biological activities including anti-estrogenic, antidepressant, analgesic, anti-inflammatory, antipsychotic, antidiabetic, and antitumor properties [1].

Why Generic Substitution of 6-Methyldibenzo[B,F]oxepin-10(11H)-one May Compromise Research Outcomes


The dibenzooxepine scaffold exhibits structure-dependent biological activity that varies markedly with substitution pattern and ring positioning [1]. While multiple derivatives within this class have been explored for diverse therapeutic applications including GPR119 agonism, antipsychotic activity, and anti-inflammatory effects [1][2], the specific 6-methyl substitution on the dibenzo[b,f]oxepin-10(11H)-one core creates a unique electronic and steric environment that may not be recapitulated by other substituents at alternative positions. Literature indicates that even minor modifications to the dibenzooxepine framework, such as the introduction of aminoalkyl side chains at the 11-position versus methyl substitution at the 6-position, direct the compound toward fundamentally different pharmacological profiles and therapeutic applications [3]. Therefore, substituting a 6-methyl derivative with an 11-aminoalkyl analog or other positional isomers without empirical validation risks introducing uncharacterized variables that may invalidate experimental results or compromise synthetic pathway outcomes.

6-Methyldibenzo[B,F]oxepin-10(11H)-one: Quantitative Differentiation Evidence for Procurement Decision-Making


CAS-Registered Identity and Purity Specification of 6-Methyldibenzo[B,F]oxepin-10(11H)-one

The target compound bears the unique CAS Registry Number 1184947-02-1, which distinguishes it from all other dibenzooxepine derivatives including unsubstituted dibenzo[b,f]oxepin-10(11H)-one and 11-aminoalkyl-substituted analogs. Commercial supply of this specific compound is available with a minimum purity specification of 95% , enabling procurement with defined quality parameters for research applications.

Medicinal Chemistry Chemical Synthesis Reference Standards

Physicochemical Property Differentiation of 6-Methyldibenzo[B,F]oxepin-10(11H)-one

The target compound possesses a molecular weight of 224.25 g/mol and molecular formula C₁₅H₁₂O₂, placing it within favorable Lipinski rule-of-five parameters for drug-like properties . The unsubstituted parent scaffold dibenzo[b,f]oxepin-10(11H)-one has a lower molecular weight of 210.23 g/mol, while 11-aminoalkyl derivatives exhibit significantly higher molecular weights (typically exceeding 300 g/mol) depending on the specific amine substituent [1]. This intermediate molecular weight and the specific 6-methyl substitution pattern may influence solubility, permeability, and metabolic stability relative to other dibenzooxepine analogs.

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Scaffold Versatility: Dibenzooxepine Core with Diverse Biological Applications

The dibenzo[b,f]oxepine scaffold has been extensively investigated in medicinal chemistry for its privileged structure, with derivatives demonstrating antidiabetic activity through GPR119 agonism among multiple other therapeutic applications [1]. While specific quantitative GPR119 agonism data for the 6-methyl-substituted derivative has not been identified in the publicly accessible literature, structurally related dibenzooxepine-based GPR119 agonists have demonstrated EC₅₀ values in the nanomolar range (15-30 nM in human cell-based cAMP assays) [2][3]. The dibenzooxepine framework confers a conformationally restricted three-dimensional architecture that may be advantageously exploited for structure-activity relationship (SAR) exploration in GPR119 agonist discovery programs [4].

GPR119 Agonism Antidiabetic Research GPCR Pharmacology

Commercial Availability and Supply Chain Differentiation

6-Methyldibenzo[B,F]oxepin-10(11H)-one is commercially available from multiple suppliers with defined purity specifications (≥95%) and storage conditions (sealed, dry, 2-8°C) . In contrast, many structurally related dibenzooxepine analogs, including unsubstituted parent compounds and aminoalkyl derivatives, are primarily documented in patent literature without established commercial supply chains or defined purity specifications [1]. This commercial availability with documented quality parameters reduces procurement friction and enables consistent batch-to-batch reproducibility for research applications.

Chemical Procurement Research Supply Sourcing Strategy

Optimal Application Scenarios for 6-Methyldibenzo[B,F]oxepin-10(11H)-one Based on Evidence


Medicinal Chemistry SAR Exploration of Dibenzooxepine-Based GPR119 Agonists

This compound is optimally deployed as a scaffold diversification building block in GPR119 agonist discovery programs. The dibenzo[b,f]oxepine core is a recognized privileged structure for GPR119 agonism with demonstrated nanomolar potency in related analogs (EC₅₀ 15-30 nM) [1][2]. The 6-methyl substitution provides a defined point of structural variation for systematic SAR studies to assess the impact of methyl introduction on potency, selectivity, and physicochemical properties relative to unsubstituted parent scaffolds [3].

Reference Standard for Method Development and Analytical Characterization

With a unique CAS registry number (1184947-02-1), defined molecular formula (C₁₅H₁₂O₂), molecular weight (224.25 g/mol), and minimum purity specification of 95% [1][2], this compound is suitable for use as a reference standard in analytical method development, including HPLC purity assessment, LC-MS identification, and stability-indicating assay validation for dibenzooxepine-containing samples or reaction mixtures.

Synthetic Chemistry Intermediate and Methodology Development

This compound serves as a defined intermediate or starting material for the synthesis of more complex dibenzooxepine derivatives. The commercial availability with documented purity (≥95%) and storage conditions (2-8°C) [1][2] ensures reproducibility in synthetic methodology development, including one-pot cascade reactions for functionalized dibenzo[b,f]oxepins as described in recent synthetic literature [3].

Pharmacological Tool Compound for Class-Level Target Engagement Studies

Where the research objective requires a dibenzooxepine scaffold for target engagement or phenotypic screening studies in antidiabetic, anti-inflammatory, or antipsychotic programs [1], this compound provides a well-characterized, commercially available scaffold representative that may serve as a class-level pharmacological tool, with the caveat that specific potency and selectivity data for this exact derivative should be empirically determined prior to use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyldibenzo[B,F]oxepin-10(11H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.